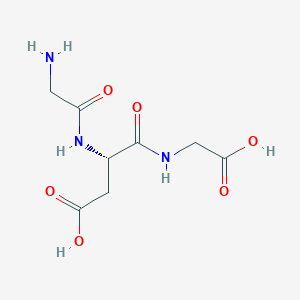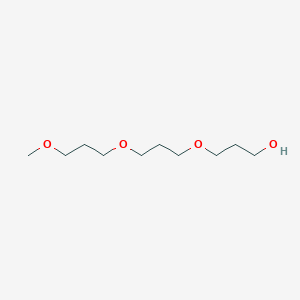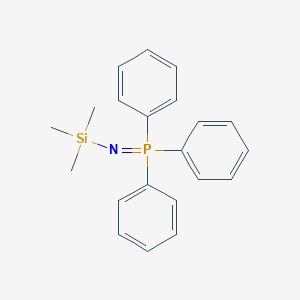
DL-Ornithine dihydrochloride
Übersicht
Beschreibung
DL-Ornithine dihydrochloride is a synthetic derivative of the amino acid ornithine, which plays a crucial role in the urea cycle. This compound is often used in biochemical research and has applications in various fields such as medicine, nutrition, and industrial processes. It is known for its ability to facilitate the disposal of excess nitrogen in the body and serves as a precursor for other important compounds like citrulline and arginine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Ornithine dihydrochloride can be synthesized through the condensation of 3-bromopropylphthalimide with ethyl acetamidocyanoacetate, followed by hydrolysis of the resulting 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile . The reaction conditions typically involve the use of sodium ethylate as a base and subsequent acid hydrolysis to yield DL-ornithine, which is then isolated as the dihydrochloride salt.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving L-arginine in water, adding crown ether and calcium hydroxide, and then stirring while heating. Choline is added to the reaction mixture, followed by cooling to precipitate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Ornithine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form polyamines such as putrescine.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Keto acids.
Reduction: Polyamines like putrescine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-Ornithine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of polyamines and other derivatives.
Biology: Plays a role in the study of the urea cycle and nitrogen metabolism.
Medicine: Investigated for its potential in enhancing athletic performance, wound healing, and immune function.
Industry: Used in the production of nutritional supplements and as a precursor for other industrial chemicals.
Wirkmechanismus
DL-Ornithine dihydrochloride exerts its effects primarily through its role in the urea cycle. It facilitates the disposal of excess nitrogen by converting it into urea, which is then excreted from the body. The compound is metabolized to citrulline and arginine, which are crucial for various physiological processes. It also stimulates the release of growth hormone and supports immune function .
Vergleich Mit ähnlichen Verbindungen
L-Ornithine: A naturally occurring form of ornithine with similar functions but different stereochemistry.
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Citrulline: A precursor to arginine and involved in the urea cycle.
Uniqueness: DL-Ornithine dihydrochloride is unique due to its synthetic nature and the presence of both D- and L-forms of ornithine. This racemic mixture allows for a broader range of applications and interactions compared to its naturally occurring counterparts .
Eigenschaften
IUPAC Name |
2,5-diaminopentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBAVEGDXFHRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)











